ピペラシリン

概要

説明

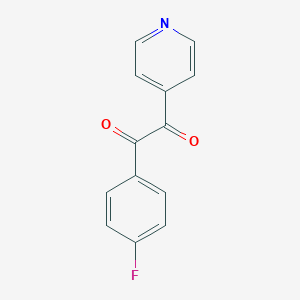

ピペラシリンは、ウレイドペニシリン系の広域スペクトルβ-ラクタム系抗生物質です。 グラム陰性菌、特に病院内感染症の原因菌である緑膿菌に対して有効であることが知られています 。 ピペラシリンは、β-ラクタマーゼ阻害剤であるタゾバクタムとの併用により、その効果を高めることがよくあります .

製法

合成経路と反応条件

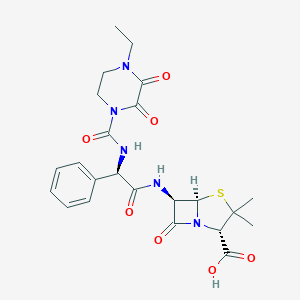

ピペラシリンは、アンピシリンと4-エチル-2,3-ジオキソ-1-ピペラジンホルミルクロリド(EDPC)を油水界面で反応させることで合成されます 。 このプロセスには、以下の手順が含まれます。

工業的生産方法

工業的な環境では、ピペラシリンの製造は同様の手順で行われますが、より大規模です。 反応条件は、収率と純度を向上させるように最適化されます。 水は溶媒として使用され、pHは副反応を抑制するために慎重に制御されます .

科学的研究の応用

ピペラシリンは、科学研究において幅広い用途があります。

作用機序

ピペラシリンは、細菌の細胞壁合成を阻害することで効果を発揮します。 細菌の細胞壁にあるペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終段階であるトランスペプチダーゼ反応を阻害します 。 これにより、細胞壁が弱くなり、最終的に細胞が溶解します .

類似化合物の比較

ピペラシリンは、しばしば他のβ-ラクタム系抗生物質と比較されます。

アンピシリン: ピペラシリンは、アンピシリンよりも広範な活性を示します.

カルバペネム系抗生物質: ピペラシリン/タゾバクタムは、特定の感染症の治療において、カルバペネム系抗生物質に代わる有効な選択肢となります.

セフェピム: ピペラシリン/タゾバクタムとセフェピムの両方が、院内感染症の治療に使用されますが、活性のスペクトルは異なります.

ピペラシリンのユニークな極性側鎖は、グラム陰性菌への浸透性を高め、β-ラクタマーゼに対する感受性を低下させるため、特に緑膿菌に対して有効です .

生化学分析

Biochemical Properties

Piperacillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The chemical structure of piperacillin incorporates a polar side chain that enhances penetration into Gram-negative bacteria and reduces susceptibility to cleavage by Gram-negative beta lactamase enzymes .

Cellular Effects

The bactericidal activity of Piperacillin results from the inhibition of cell wall synthesis and is mediated through Piperacillin binding to penicillin binding proteins (PBPs) . Piperacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Molecular Mechanism

Piperacillin exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

Piperacillin is generally available in their stable form as crystallized potassium or sodium salt, quickly losing bactericidal activity upon dissolution due to their short half-lives .

Dosage Effects in Animal Models

In a study that evaluated the analytical performance of a reformulated Etest for Piperacillin, the data showed excellent results with >95% essential agreement (EA) for Enterobacterales, 98.3% EA for Pseudomonas aeruginosa, and 91.6% EA for the Acinetobacter baumannii complex .

Metabolic Pathways

Piperacillin is largely not metabolized . As with other penicillins, Piperacillin is eliminated primarily by glomerular filtration and tubular secretion; it is excreted rapidly as unchanged drug in high concentrations in the urine .

Transport and Distribution

Piperacillin distributes mainly into the extracellular space and shows typical tissue penetration behavior . The tissue concentrations of piperacillin and tazobactam and their pharmacokinetic profiles in plasma and tissues encourage the view that the synergy observed in vitro will be reflected in clinical use .

Subcellular Localization

The subcellular localization of Piperacillin is largely related to its target, the penicillin-binding proteins (PBPs), which are located inside the bacterial cell wall . By binding to these PBPs, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Piperacillin is synthesized through the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine formyl chloride (EDPC) at the oil-water interface . The process involves the following steps:

Crystallization: The product is crystallized by adding a solvent and controlling the temperature to obtain pure piperacillin.

Industrial Production Methods

In industrial settings, the production of piperacillin involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. Water is used as a solvent, and the pH is carefully controlled to suppress side reactions .

化学反応の分析

反応の種類

ピペラシリンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

類似化合物との比較

Piperacillin is often compared with other β-lactam antibiotics such as:

Ampicillin: Piperacillin has a broader spectrum of activity compared to ampicillin.

Carbapenems: Piperacillin/tazobactam is an effective alternative to carbapenems for treating certain infections.

Cefepime: Both piperacillin/tazobactam and cefepime are used to treat hospital-acquired infections, but they have different spectra of activity.

Piperacillin’s unique polar side chain enhances its penetration into Gram-negative bacteria and reduces its susceptibility to β-lactamase enzymes, making it particularly effective against Pseudomonas aeruginosa .

特性

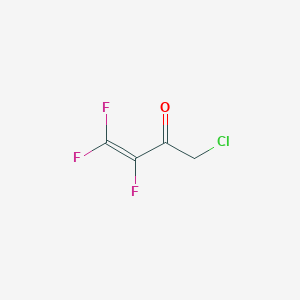

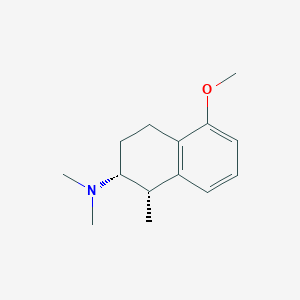

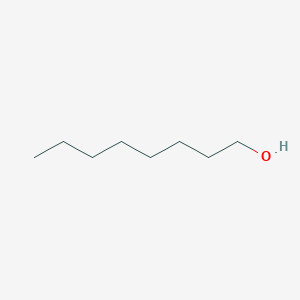

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHGBMCVLDMKU-GXNBUGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59703-84-3 (mono-hydrochloride salt) | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023482 | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Bristol-Myers Squibb], Solid | |

| Record name | Piperacillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.19e-01 g/L | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61477-96-1, 66258-76-2, 59703-84-3 | |

| Record name | Piperacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of piperacillin?

A: Piperacillin, a β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are enzymes essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability, lysis, and ultimately, bacterial death. [, ]

Q2: How does tazobactam enhance the efficacy of piperacillin?

A: Tazobactam is a β-lactamase inhibitor often co-formulated with piperacillin. Many bacteria produce β-lactamases, enzymes that hydrolyze β-lactam antibiotics like piperacillin, rendering them ineffective. Tazobactam irreversibly binds to and inactivates these β-lactamases, protecting piperacillin from degradation and expanding its spectrum of activity. [, , , , ]

Q3: What is the molecular formula and weight of piperacillin?

A: The molecular formula of piperacillin is C23H27N5O7S. It has a molecular weight of 517.55 g/mol. []

Q4: Are there studies exploring the dissolution and solubility of piperacillin?

A: While the provided abstracts don't delve into the specifics of dissolution and solubility studies for piperacillin, several mention the impact of dosage forms and administration routes on piperacillin exposure. This suggests that dissolution and solubility are critical factors considered during piperacillin formulation development. [, , ]

Q5: How is piperacillin typically administered, and what factors influence its pharmacokinetic profile?

A: Piperacillin is primarily administered intravenously. [, , ] Its pharmacokinetics are influenced by factors like renal function, age, and patient-specific physiological conditions like obesity and critical illness. [, , , ] Studies highlight the importance of considering renal function, especially in critically ill patients undergoing continuous renal replacement therapy (CRRT), for optimal dosing. [, ]

Q6: How does continuous infusion (CI) of piperacillin compare to intermittent short-term infusion (STI)?

A: CI of piperacillin has been shown to improve pharmacokinetic/pharmacodynamic (PK/PD) target attainment compared to STI, particularly in achieving a higher percentage of free time above the minimum inhibitory concentration (fT>MIC) in various tissues. [, , ] This suggests that CI may be more effective in achieving sustained therapeutic concentrations, potentially improving clinical outcomes.

Q7: What are the PK/PD targets for piperacillin, and how are they affected by factors like renal function and obesity?

A: The commonly evaluated PK/PD targets for piperacillin are 50% fT>MIC and 100% fT>MIC. [] In critically ill patients, achieving these targets can be challenging, especially in those with altered renal function or obesity, necessitating dosage adjustments based on patient-specific factors. [, ]

Q8: Does piperacillin cross the blood-brain barrier?

A: While piperacillin demonstrates good penetration into the central nervous system, tazobactam's penetration into the cerebrospinal fluid is inadequate to protect piperacillin from degradation by β-lactamases. [] This highlights the importance of considering the penetration of both components when treating infections like bacterial meningitis.

Q9: What is the spectrum of activity of piperacillin/tazobactam?

A: Piperacillin/tazobactam exhibits a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, including anaerobes. [, , , , ] It is particularly effective against Pseudomonas aeruginosa, Enterobacteriaceae (including those producing extended-spectrum β-lactamases), and Bacteroides fragilis. [, , , , ]

Q10: Have there been animal studies evaluating the efficacy of piperacillin/tazobactam?

A: Yes, studies using mouse models of pneumonia and intra-abdominal infections have demonstrated the efficacy of piperacillin/tazobactam in treating infections caused by various bacteria, including multidrug-resistant strains. [, , ] These studies highlight the therapeutic potential of this antibiotic combination in clinically relevant scenarios.

Q11: What are the mechanisms of resistance to piperacillin/tazobactam?

A: The primary mechanism of resistance to piperacillin/tazobactam is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). [, , ] Hyperproduction of TEM-1 β-lactamases, mediated by specific promoters like Pa/Pb, can also confer resistance to piperacillin/tazobactam. []

Q12: What are the potential adverse effects associated with piperacillin/tazobactam?

A: Several studies indicate that piperacillin/tazobactam, while generally well-tolerated, can be associated with adverse effects like nephrotoxicity and neutropenia. [, , , , ] The risk of nephrotoxicity appears to be higher when piperacillin/tazobactam is used concomitantly with vancomycin. [, , ]

Q13: Are there any ongoing research efforts to improve the delivery of piperacillin to specific target sites?

A: While the provided abstracts don't directly address targeted delivery strategies for piperacillin, research on novel formulations, like the piperacillin phthalidyl ester, indicates ongoing efforts to enhance its oral absorption and bioavailability. [] Further research exploring targeted drug delivery approaches could potentially improve the efficacy and safety of piperacillin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)